molecular formula C19H17BrN2O2 B5414572 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5414572
M. Wt: 385.3 g/mol
InChI Key: SMXXZJNYAPJUHD-DHZHZOJOSA-N
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Description

2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxypropyl group, and a dihydroquinazolinone core

Preparation Methods

The synthesis of 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromophenyl group: This can be achieved through the bromination of a suitable phenyl precursor.

    Introduction of the ethenyl group: This step involves the formation of a double bond between the phenyl and the ethenyl groups.

    Formation of the dihydroquinazolinone core: This is typically achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the dihydroquinazolinone core.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.

    Addition: The double bond in the ethenyl group can participate in addition reactions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar compounds to 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE include:

    2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-2-ONE: This compound has a similar structure but differs in the position of the hydroxypropyl group.

    2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-6-ONE: This compound has a similar structure but differs in the position of the hydroxypropyl group.

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(E)-2-(4-bromophenyl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c20-15-9-6-14(7-10-15)8-11-18-21-17-5-2-1-4-16(17)19(24)22(18)12-3-13-23/h1-2,4-11,23H,3,12-13H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXXZJNYAPJUHD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)Br)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)Br)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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